![molecular formula C6H5ClN4S B021466 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100859-88-9](/img/structure/B21466.png)
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Synthesis Analysis
The synthesis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines typically involves a series of chemical reactions starting from commercially available precursors. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a rational and short two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, showcasing the methodological approach to synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, NMR (1H, 13C), and IR spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical characteristics. The structural details help in understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, offering a pathway to a wide range of derivatives with interesting properties. For instance, nucleophilic substitution reactions have been utilized to produce functionally disubstituted pyrazolo[3,4-d]pyrimidines with significant pharmacological activities (Ogurtsov & Rakitin, 2021).
Future Directions
The future directions for the study of “3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUMCGPDKBIKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NNC(=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610733 | |
Record name | 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100859-88-9 | |
Record name | 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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